molecular formula C13H16N2O2 B7474666 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide

2-[acetyl(methyl)amino]-N-cyclopropylbenzamide

Cat. No. B7474666
M. Wt: 232.28 g/mol
InChI Key: RDBQOKGAETXLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Acetyl(methyl)amino]-N-cyclopropylbenzamide, also known as ACPB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C14H17N2O2. ACPB is a promising compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are ionotropic or metabotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to enhance the activity of GABA receptors by increasing the affinity of GABA for the receptor or by increasing the frequency of channel opening. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are important for the release of neurotransmitters.
Biochemical and Physiological Effects:
2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can enhance the activity of GABA receptors, inhibit the activity of voltage-gated calcium channels, and induce apoptosis in cancer cells. In vivo studies have shown that 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can reduce anxiety-like behavior in rodents and inhibit the growth of tumors in mice. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yield. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide is also a selective and potent modulator of GABA receptors, making it a useful pharmacological tool for studying the role of GABA receptors in various biological systems. However, 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide also has some limitations. It has poor water solubility, which can limit its use in aqueous systems. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide. One direction is to further investigate the mechanism of action of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide and its effects on GABA receptors and other ion channels. Another direction is to explore the potential therapeutic applications of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide in neurological disorders, cancer, and other diseases. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can also be used as a lead compound for the development of new drugs that target GABA receptors or other ion channels. Finally, the synthesis of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can be optimized to improve its yield, solubility, and pharmacological properties.

Synthesis Methods

The synthesis of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide involves the reaction of N-cyclopropylbenzamide with acetic anhydride and methylamine. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography. The yield of 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.

Scientific Research Applications

2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-[acetyl(methyl)amino]-N-cyclopropylbenzamide has also been used as a pharmacological tool for studying the role of GABA receptors in cancer cells.

properties

IUPAC Name

2-[acetyl(methyl)amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)15(2)12-6-4-3-5-11(12)13(17)14-10-7-8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBQOKGAETXLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[acetyl(methyl)amino]-N-cyclopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.